
2,2'-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) is a chemical compound with the molecular formula C11H15BrFNO2 It is characterized by the presence of a bromine and fluorine atom attached to a benzyl group, which is further connected to an azanediyl group and two ethan-1-ol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) typically involves the reaction of 3-bromo-5-fluorobenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as benzyltrimethylammonium tribromide . The reaction mixture is stirred at room temperature for a specific duration, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The ethan-1-ol groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine and fluorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution: Products with different halogen atoms or other functional groups replacing the bromine and fluorine atoms.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of ethan-1-ol groups.
Reduction: Dehalogenated products with hydrogen atoms replacing the bromine and fluorine atoms.
Scientific Research Applications
2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for cell membrane imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it may interact with cell membrane components, allowing for imaging under specific microscopy techniques . In medicinal applications, it may exert its effects by disrupting microbial cell membranes or interfering with essential biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-((4-Bromophenyl)azanediyl)bis(ethan-1-ol): Similar structure but with a different substitution pattern on the benzyl group.
2,2’-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)bis(ethan-1-ol): Contains a boron-containing group instead of bromine and fluorine.
Uniqueness
2,2’-((3-Bromo-5-fluorobenzyl)azanediyl)bis(ethan-1-ol) is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which can impart distinct chemical and physical properties. This dual halogenation can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C11H15BrFNO2 |
|---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
2-[(3-bromo-5-fluorophenyl)methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C11H15BrFNO2/c12-10-5-9(6-11(13)7-10)8-14(1-3-15)2-4-16/h5-7,15-16H,1-4,8H2 |
InChI Key |
XXQVJBYTQJTBBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


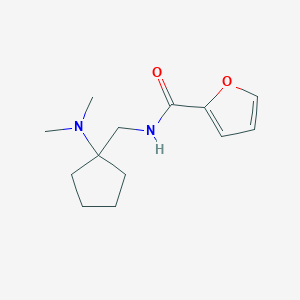
![[(5Z)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14915665.png)
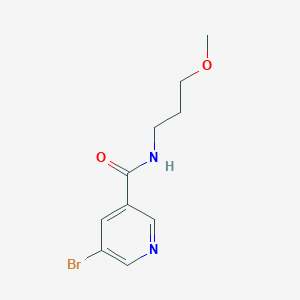
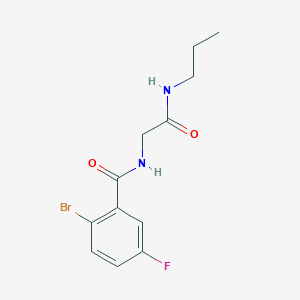
![1-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B14915686.png)
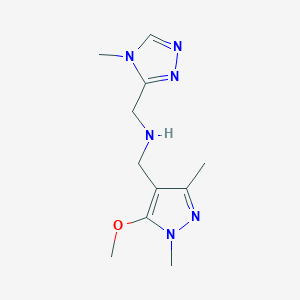
![Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B14915710.png)
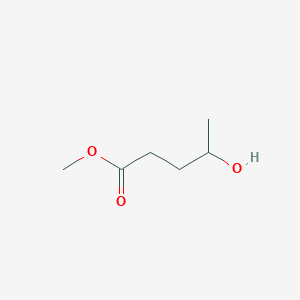
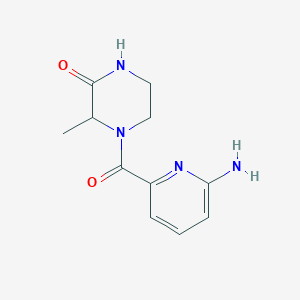
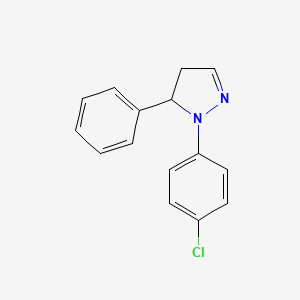


![2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14915738.png)

